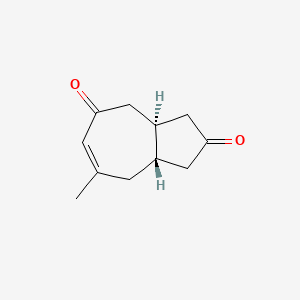
2,2,4,4-Tetramethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda~5~-phosphinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetramethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda~5~-phosphinolin-1-one is an organophosphorus compound characterized by its unique structure, which includes a tetrahydro-1lambda~5~-phosphinolin ring substituted with phenyl and tetramethyl groups
Preparation Methods
The synthesis of 2,2,4,4-Tetramethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda~5~-phosphinolin-1-one typically involves the following steps:
Formation of the Phosphinoline Ring: The initial step involves the cyclization of appropriate precursors to form the phosphinoline ring. This can be achieved through the reaction of phenylphosphine with a suitable diene under controlled conditions.
Substitution with Tetramethyl Groups:
Industrial Production: Industrial production methods may involve optimized reaction conditions, including the use of catalysts and continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
2,2,4,4-Tetramethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda~5~-phosphinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or tetramethyl groups are replaced by other substituents. Common reagents include halides and organometallic compounds.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphinoline derivatives.
Scientific Research Applications
2,2,4,4-Tetramethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda~5~-phosphinolin-1-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and enhance catalytic activity.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a modulator of biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphine metabolism.
Industry: In the materials science industry, it is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda~5~-phosphinolin-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
2,2,4,4-Tetramethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda~5~-phosphinolin-1-one can be compared with similar compounds such as:
2,2,4,4-Tetramethyl-3-pentanone:
1,2,3,4-Tetrahydronaphthalene:
The uniqueness of this compound lies in its combination of a phosphinoline ring with phenyl and tetramethyl groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
62556-07-4 |
|---|---|
Molecular Formula |
C19H23OP |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2,2,4,4-tetramethyl-1-phenyl-3H-phosphinoline 1-oxide |
InChI |
InChI=1S/C19H23OP/c1-18(2)14-19(3,4)21(20,15-10-6-5-7-11-15)17-13-9-8-12-16(17)18/h5-13H,14H2,1-4H3 |
InChI Key |
XAYMJUHOSXENTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(P(=O)(C2=CC=CC=C21)C3=CC=CC=C3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14526255.png)



![1-Chloro-4-[{[(4-chlorophenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene](/img/structure/B14526279.png)
![N,N-Dimethyl-1-[(3-phenyl-1,3-thiazolidin-2-ylidene)amino]methanamine](/img/structure/B14526281.png)
